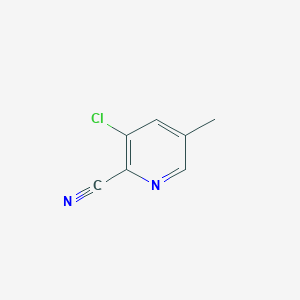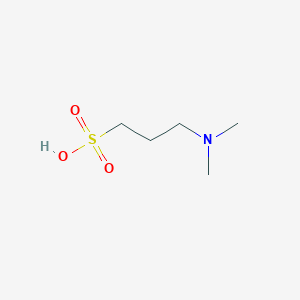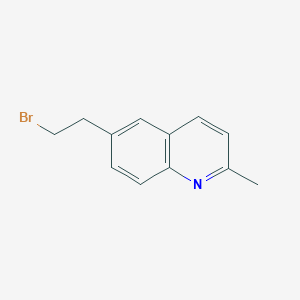
3-Chloro-5-methylpicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methylpicolinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of picolinonitrile, where the chlorine and methyl groups are substituted at the 3rd and 5th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylpicolinonitrile typically involves the chlorination of 5-methylpicolinonitrile. One common method includes the reaction of 5-methylpicolinonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methylpicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of 3-chloro-5-methylpicolinic acid or 3-chloro-5-methylpicolinaldehyde.
Reduction: Formation of 3-chloro-5-methylpicolinamine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methylpicolinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can enhance its binding affinity to certain molecular targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-6-methylpicolinonitrile
- 3-Bromo-5-methylpicolinonitrile
- 3-Chloro-5-methylpyridine
Uniqueness
3-Chloro-5-methylpicolinonitrile is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C7H5ClN2 |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
3-chloro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 |
InChI-Schlüssel |
BKRBHLCQRPPABF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)

![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)


![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)


![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)


![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)

